![molecular formula C50H93N15O15 B12802697 N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 1404-29-1](/img/structure/B12802697.png)

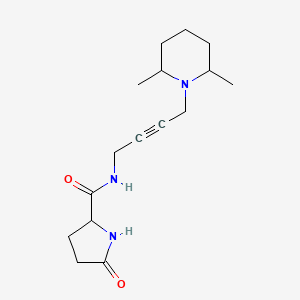

N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polymyxin D is a member of the polymyxin family of antibiotics, which are cationic lipopeptides known for their potent bactericidal activity against Gram-negative bacteria. Discovered in the mid-20th century, polymyxins have been considered last-resort antibiotics due to their effectiveness against multi-drug resistant pathogens. Polymyxin D, like other polymyxins, targets the bacterial cell membrane, leading to cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Polymyxin D is synthesized through a non-ribosomal peptide synthesis pathway in the bacterium Paenibacillus polymyxa. The synthesis involves the assembly of a cyclic heptapeptide linked to a linear tripeptide side chain, which is acylated at the N-terminus by a fatty acid tail .

Industrial Production Methods: Industrial production of polymyxin D involves the fermentation of Paenibacillus polymyxa under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and potency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Polymyxin D primarily undergoes substitution reactions due to the presence of amino groups in its structure. These reactions can modify the antibiotic to enhance its efficacy or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the chemical modification of polymyxin D include acylating agents and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products: The major products formed from these reactions are modified polymyxin derivatives with altered pharmacokinetic and pharmacodynamic properties. These derivatives are designed to retain the antibacterial activity while minimizing adverse effects such as nephrotoxicity and neurotoxicity .

Wissenschaftliche Forschungsanwendungen

Polymyxin D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, polymyxin D is used as a model compound to study the interactions between cationic peptides and bacterial membranes. This research helps in the design of new antibiotics with improved efficacy and safety profiles .

Biology: In biological research, polymyxin D is employed to investigate the mechanisms of bacterial resistance and the role of lipopolysaccharides in bacterial cell membranes. This knowledge is crucial for developing strategies to combat antibiotic resistance .

Medicine: Medically, polymyxin D is used to treat infections caused by multi-drug resistant Gram-negative bacteria. It is particularly valuable in treating nosocomial infections where other antibiotics have failed .

Industry: In the industrial sector, polymyxin D is used in the formulation of topical antibiotics for treating skin infections and in veterinary medicine to treat infections in livestock .

Wirkmechanismus

Polymyxin D exerts its antibacterial effects by binding to the lipopolysaccharides and phospholipids in the outer cell membrane of Gram-negative bacteria. This binding displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and ultimately bacterial death . The primary molecular targets are the lipopolysaccharides in the bacterial outer membrane .

Vergleich Mit ähnlichen Verbindungen

Polymyxin B: Used clinically for treating severe Gram-negative bacterial infections.

Colistin (Polymyxin E): Another clinically used polymyxin, differing from polymyxin D by having leucine instead of serine.

Polymyxin A and C: These are less commonly used polymyxins with variations in their amino acid sequences.

Polymyxin D’s unique composition and potent antibacterial activity make it a valuable antibiotic in the fight against multi-drug resistant bacterial infections.

Eigenschaften

CAS-Nummer |

1404-29-1 |

|---|---|

Molekularformel |

C50H93N15O15 |

Molekulargewicht |

1144.4 g/mol |

IUPAC-Name |

N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

InChI |

InChI=1S/C50H93N15O15/c1-8-26(4)11-9-10-12-37(70)56-30(13-18-51)44(74)64-40(29(7)69)50(80)62-36(24-66)47(77)59-34-17-22-55-48(78)38(27(5)67)63-45(75)33(16-21-54)58-41(71)32(15-20-53)60-49(79)39(28(6)68)65-46(76)35(23-25(2)3)61-42(72)31(14-19-52)57-43(34)73/h25-36,38-40,66-69H,8-24,51-54H2,1-7H3,(H,55,78)(H,56,70)(H,57,73)(H,58,71)(H,59,77)(H,60,79)(H,61,72)(H,62,80)(H,63,75)(H,64,74)(H,65,76) |

InChI-Schlüssel |

ZVVRUVGEGUZQHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)C(C)O)CCN)CCN)C(C)O |

Verwandte CAS-Nummern |

10072-50-1 1404-29-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

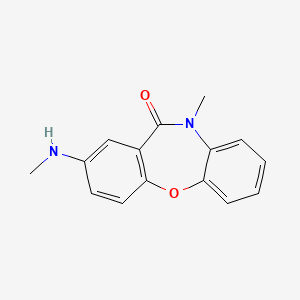

![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)